molecular formula C22H25N5O2S B11415099 3-[(4-ethylphenyl)sulfonyl]-N-pentyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

3-[(4-ethylphenyl)sulfonyl]-N-pentyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11415099
M. Wt: 423.5 g/mol
InChI Key: OTIWVRJASNCLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylbenzenesulfonyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused with a quinazoline moiety, along with an ethylbenzenesulfonyl group and a pentylamine side chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzenesulfonyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process. One common method starts with the preparation of the triazole ring, which is then fused with a quinazoline moiety. The ethylbenzenesulfonyl group is introduced through a sulfonylation reaction, and the pentylamine side chain is added via nucleophilic substitution.

    Formation of Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Fusion with Quinazoline Moiety: The triazole ring is then fused with a quinazoline derivative through a condensation reaction.

    Sulfonylation: The ethylbenzenesulfonyl group is introduced using ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Nucleophilic Substitution: The pentylamine side chain is added through a nucleophilic substitution reaction using pentylamine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylbenzenesulfonyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(4-Ethylbenzenesulfonyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent due to its unique structure and biological activity.

    Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used as a probe to study various biological processes and pathways.

    Industrial Applications: It is used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolines: Compounds with similar triazole and quinazoline moieties.

    Sulfonylated Amines: Compounds with sulfonyl and amine groups.

    Pentylamine Derivatives: Compounds with pentylamine side chains.

Uniqueness

3-(4-Ethylbenzenesulfonyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H25N5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

3-(4-ethylphenyl)sulfonyl-N-pentyltriazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C22H25N5O2S/c1-3-5-8-15-23-20-18-9-6-7-10-19(18)27-21(24-20)22(25-26-27)30(28,29)17-13-11-16(4-2)12-14-17/h6-7,9-14H,3-5,8,15H2,1-2H3,(H,23,24)

InChI Key

OTIWVRJASNCLKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=CC=C(C=C4)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.